4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 4-tert-butylphenyl group at the 4-position and a 4-butoxybenzamide moiety at the 2-position. This compound is part of a broader class of thiazole-containing molecules studied for their diverse biological activities, including enzyme inhibition and modulation of cellular pathways. Its structural uniqueness lies in the combination of a bulky tert-butyl group (enhancing lipophilicity) and a flexible butoxy chain (influencing solubility and binding interactions).
Properties
IUPAC Name |
4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-5-6-15-28-20-13-9-18(10-14-20)22(27)26-23-25-21(16-29-23)17-7-11-19(12-8-17)24(2,3)4/h7-14,16H,5-6,15H2,1-4H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLVIMOHFMGRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and an appropriate electrophile.
Formation of the Benzamide Structure: The benzamide structure can be formed by reacting the thiazole derivative with 4-butoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or benzamide derivatives.
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Properties :
- Antimicrobial Effects :
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. Key observations include:
- Substituent Effects : Variations in the substituents on the thiazole and benzamide rings can significantly affect biological activity. For instance, modifications to the tert-butyl group can alter lipophilicity and receptor binding affinity.
- Conformational Analysis : Computational modeling has been employed to predict the conformational flexibility of the compound, which is essential for understanding its interaction with biological targets. These models help identify optimal conformations that enhance binding affinity .
Case Studies
Several case studies highlight the practical applications of this compound:
- Cancer Research :
- Infection Control :
- Inflammation Models :
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide with structurally and functionally related benzamide-thiazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues with Modified Aromatic Substituents
Key Insight: The tert-butyl group in the target compound likely improves membrane permeability compared to methyl or sulfonamide derivatives. The butoxy chain may balance solubility better than rigid phenoxy groups .
Functional Analogues with Heterocyclic Variations
Key Insight : The target compound’s thiazole core and butoxy chain may offer a balance between metabolic stability (via tert-butyl) and target engagement (via flexible alkoxy group) compared to triazole or piperazine-containing analogs .
Biological Activity
4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H25N7O2S
- Molecular Weight : 463.6 g/mol
- IUPAC Name : this compound
- Structural Representation : Chemical Structure
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.
Anti-Cancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anti-cancer properties. The thiazole moiety in this compound is believed to interact with cellular pathways involved in cancer proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole showed promising activity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds were often below 10 µM, indicating potent activity .
Anti-Inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to inhibit the production of pro-inflammatory cytokines.
- Research Findings : In vitro assays showed that this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various contexts, particularly against Gram-positive bacteria.
- Study Results : In a screening assay against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The compound appears to modulate key signaling pathways such as NF-kB and MAPK pathways involved in inflammation and cancer progression.
- Direct Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells.
Data Table: Summary of Biological Activities
Q & A
Q. Methodology :
- Synthesis : Utilize a multi-step approach starting with condensation of 4-tert-butylphenyl thioamide with α-bromo ketones to form the thiazole core. Subsequent coupling with 4-butoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields the final compound .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol.
- Characterization : Validate purity via HPLC (≥95%) and structural confirmation using /-NMR, IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) .
What computational and experimental methods are used to predict and confirm the compound’s molecular conformation?
Q. Methodology :
- Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict bond angles, dihedral angles, and electrostatic potential surfaces.
- Experimental : Single-crystal X-ray diffraction (SXRD) using SHELX programs for refinement. For example, the thiazole ring and benzamide group exhibit a dihedral angle of ~35° due to steric hindrance from the tert-butyl group .
How is the primary biological target of this compound identified?
Q. Methodology :
- Kinase Assays : Screen against kinase panels (e.g., Hec1/Nek2 pathway) using recombinant enzymes and ATP competition assays. IC values <100 nM suggest high affinity .
- Cellular Proliferation Assays : Test in cancer cell lines (e.g., HeLa, MCF-7) with EC values determined via MTT assays. Compare with structurally related inhibitors (e.g., INH1 derivatives) to infer mechanism .
Advanced Research Questions
How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Q. Methodology :
- Pharmacokinetic Analysis : Measure plasma stability (e.g., half-life in rodent serum), metabolic profiling (LC-MS/MS), and blood-brain barrier penetration. Low bioavailability may explain reduced in vivo efficacy despite high in vitro potency .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and reduce clearance. Compare AUC (area under the curve) for free vs. formulated compound .
What strategies address discrepancies in crystallographic data refinement?
Q. Methodology :
- SHELX Refinement : Use twin refinement (e.g., BASF parameter in SHELXL) for crystals with twinning. Validate hydrogen bonding (N–H···N/O interactions) via residual density maps .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R values to avoid overfitting .
How to design in vivo studies to evaluate target engagement and off-target effects?
Q. Methodology :
- PET Imaging : Radiolabel the compound (e.g., -methylation at the benzamide position) for non-invasive tracking. In monkeys, cerebellar uptake correlates with metabotropic glutamate receptor 1 (mGlu1) density, validated by autoradiography .
- Off-Target Profiling : Use thermal shift assays (TSA) or proteome-wide affinity pulldowns to identify unintended protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
